molecular formula C11H22BrNO2 B6236640 TERT-BUTYL (5-BROMOPENTYL)(METHYL)CARBAMATE CAS No. 1694011-13-6

TERT-BUTYL (5-BROMOPENTYL)(METHYL)CARBAMATE

Cat. No.: B6236640
CAS No.: 1694011-13-6
M. Wt: 280.2
InChI Key:
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Description

Tert-butyl (5-bromopentyl)(methyl)carbamate: is a chemical compound with the molecular formula C10H20BrNO2 . It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a tert-butyl group, a bromopentyl chain, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-bromopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (5-bromopentyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted carbamates with various functional groups.

    Oxidation and Reduction Reactions: Products include oxides and alcohols.

    Hydrolysis: Products include amines and carbon dioxide.

Scientific Research Applications

Chemistry: Tert-butyl (5-bromopentyl)(methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions and protein modifications .

Medicine: It is used in the synthesis of compounds with potential pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of tert-butyl (5-bromopentyl)(methyl)carbamate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It can also interact with proteins and other biomolecules, leading to changes in their activity and function .

Comparison with Similar Compounds

  • Tert-butyl (5-bromopentyl)carbamate
  • Tert-butyl (5-oxopentyl)carbamate
  • Tert-butyl (5-hydroxypentyl)carbamate

Comparison: Tert-butyl (5-bromopentyl)(methyl)carbamate is unique due to the presence of both a bromopentyl chain and a methyl group. This combination of functional groups imparts specific chemical properties and reactivity to the compound. In comparison, similar compounds may have different functional groups, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

tert-butyl N-(5-bromopentyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLLDDNCZLPNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694011-13-6
Record name tert-butyl N-(5-bromopentyl)-N-methylcarbamate
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